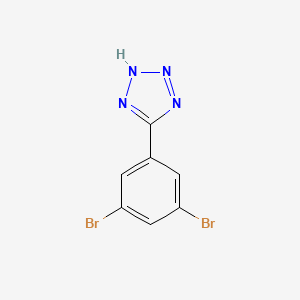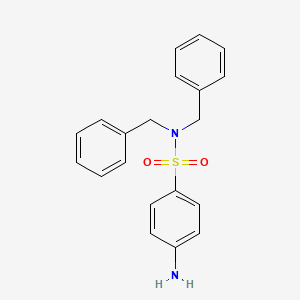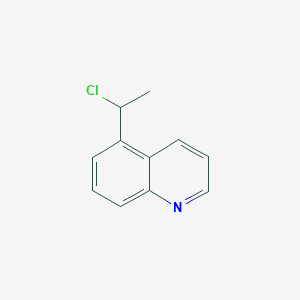
5-(1-Chloroethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Chloroethyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the 1-chloro-ethyl group at the 5-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)quinoline typically involves the chlorination of 5-ethylquinoline. One common method is the reaction of 5-ethylquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the substitution of the ethyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
5-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
科学研究应用
5-(1-Chloroethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 5-(1-Chloroethyl)quinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The presence of the 1-chloro-ethyl group can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved in its mechanism of action can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
5-Ethylquinoline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Chloroquinoline: Contains a chlorine atom at the 5-position but lacks the ethyl group, leading to different properties.
1-Chloroethylbenzene: A structurally similar compound with different aromatic ring and substitution pattern.
Uniqueness
5-(1-Chloroethyl)quinoline is unique due to the presence of both the 1-chloro-ethyl group and the quinoline ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
5-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3 |
InChI 键 |
JLLPTTVPDIMKPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C2C=CC=NC2=CC=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)-L-alanyl]-L-phenylalanyl]-](/img/structure/B8508945.png)
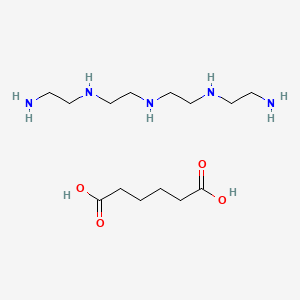

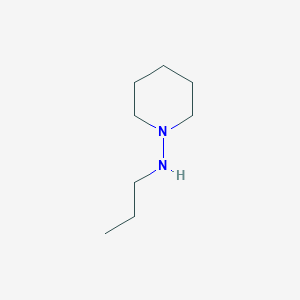
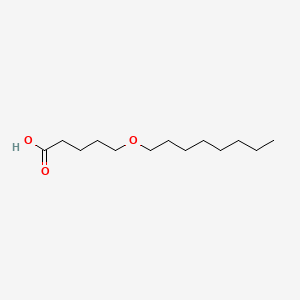
![1-Piperidinecarboxylic acid, 4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8508992.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,1-(phenylsulfonyl)-a-4-pyridinyl-](/img/structure/B8509000.png)
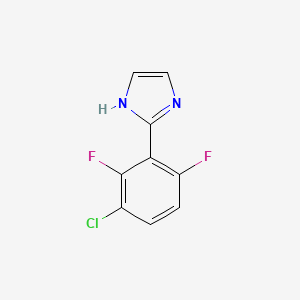
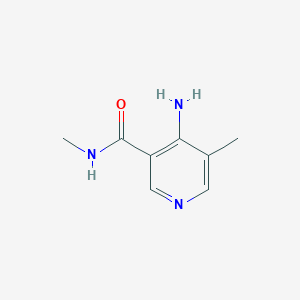

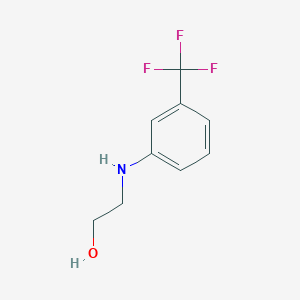
![2-Pyridinecarboxamide, N-methyl-4-[[2-(methylsulfinyl)-6-benzothiazolyl]oxy]-](/img/structure/B8509025.png)
